![molecular formula C9H16N2S B14303675 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile CAS No. 116547-81-0](/img/structure/B14303675.png)
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile is an organic compound characterized by the presence of an aminoethyl group, a sulfanyl group, and a nitrile group attached to a hexene backbone
Preparation Methods
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction where a suitable halide precursor reacts with 2-aminoethanethiol in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile include:
[(2-Aminoethyl)sulfanyl]sulfonic acid: Differing by the presence of a sulfonic acid group instead of a nitrile group.
3-[(2-Aminoethyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid group.
Thienamycin: Contains a similar aminoethyl group but is a more complex antibiotic molecule
Properties
CAS No. |
116547-81-0 |
|---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
3-(2-aminoethylsulfanyl)-4-methylhex-3-enenitrile |
InChI |
InChI=1S/C9H16N2S/c1-3-8(2)9(4-5-10)12-7-6-11/h3-4,6-7,11H2,1-2H3 |
InChI Key |
URJGFCJEALZCES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC#N)SCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




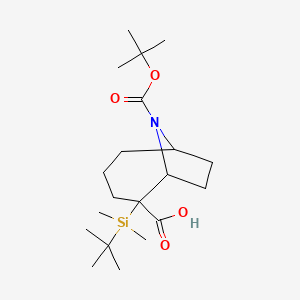
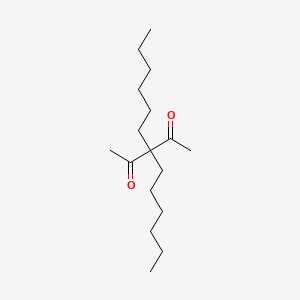

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
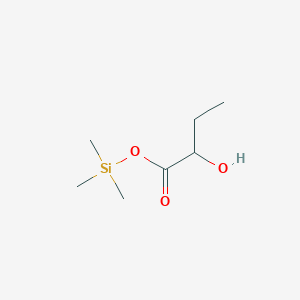
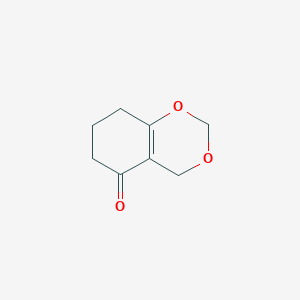
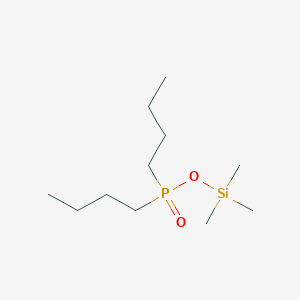
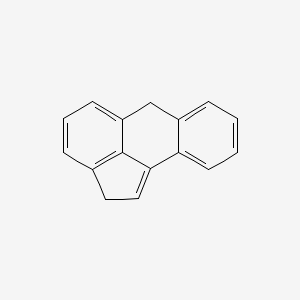
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
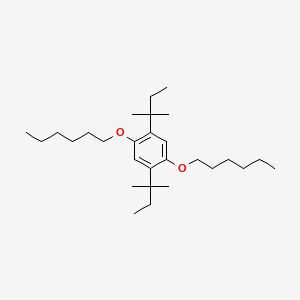
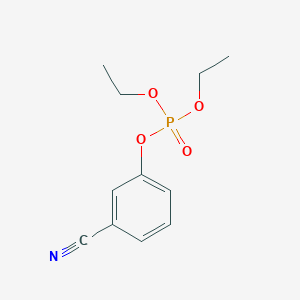
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
